molecular formula C15H12N2O3 B189952 5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide CAS No. 104839-39-6

5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide

カタログ番号: B189952
CAS番号: 104839-39-6
分子量: 268.27 g/mol
InChIキー: ZDQLVKTWIHTZOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide (IUPAC name: (5S,6S)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide) is a dihydroxylated derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. Structurally, it features a dibenzazepine core with hydroxyl groups at positions 5 and 6 and a carboxamide substituent at position 11. This compound is identified as a metabolite of carbamazepine and is associated with the drug’s biotransformation pathway . While carbamazepine itself is widely used in epilepsy and bipolar disorder, the dihydroxy derivative has been studied in environmental and pharmacological contexts, particularly in adsorption experiments with montmorillonite nanoclays .

準備方法

Synthetic Routes and Intermediate Formation

The synthesis of 5,6-dihydroxybenzo[b]benzazepine-11-carboxamide primarily relies on dibenzo[b,f]azepine-5-carbonyl chloride (compound IVb ) as a starting material . This intermediate undergoes sequential transformations to yield the target compound. Two key pathways have been documented:

Direct Conversion via Alkali Metal Methoxide

In this route, compound IVb reacts with alkali metal methoxide (e.g., sodium or potassium methoxide) in a molar ratio of 1:12–1:15 . The reaction proceeds at elevated temperatures (50–100°C) for 16–20 hours, directly yielding the intermediate II (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) . Subsequent hydrolysis or functional group modifications convert II into the final product.

Dehydrobromination and Esterification

An alternative pathway involves dehydrobrominating IVb to form compound VI , which is esterified under acidic conditions . This intermediate undergoes further hydrolysis to produce the carboxamide functionality. Both routes emphasize the critical role of IVb as a precursor, with reaction times optimized to 32–40 hours for large-scale production .

Reaction Conditions and Optimization

Solvent Systems

Acetic acid is commonly employed as a solvent due to its ability to stabilize reactive intermediates and facilitate proton transfer . For example, 1 kg of IVb is slurried in 5.0 L acetic acid before methoxide addition .

Temperature and Time Parameters

  • Direct Methoxide Route : 50–100°C for 16–20 hours .

  • Dehydrobromination Pathway : Reflux conditions (100–120°C) for 18–40 hours .

These conditions balance reaction efficiency with minimal side-product formation.

Purification Techniques

Industrial processes employ recrystallization or column chromatography to isolate the final product . For instance, crude II is purified via recrystallization from ethanol/water mixtures to achieve >99% purity .

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key steps include:

Stage Details
Starting Material Dibenzo[b,f]azepine-5-carbonyl chloride (IVb )
Reagents Sodium methoxide (12–15 equiv), acetic acid
Reaction Vessel Stainless steel or glass-lined reactor
Yield Not explicitly reported; optimized for minimal byproducts
Quality Control HPLC analysis for purity, NMR for structural confirmation

This table summarizes critical parameters for industrial batches, ensuring compliance with pharmaceutical standards .

Challenges and Innovations

Byproduct Management

Oxidation of hydroxyl groups to quinones is a common side reaction, mitigated by inert atmospheres (N₂/Ar) .

Scalability Issues

Early routes suffered from prolonged reaction times (>72 hours), addressed via microwave-assisted synthesis (reducing time to 8–12 hours) .

化学反応の分析

Types of Reactions

5,6-Dihydroxybenzobbenzazepine-11-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

5,6-Dihydroxybenzobbenzazepine-11-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 5,6-Dihydroxybenzobbenzazepine-11-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

The structural and functional nuances of 5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide distinguish it from related dibenzazepine derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Key Structural Features Pharmacological/Functional Role
This compound Dihydroxylation at C5 and C6; carboxamide at C11 Metabolite of carbamazepine; studied in adsorption experiments
Carbamazepine (benzo[b][1]benzazepine-11-carboxamide) No hydroxyl groups; carboxamide at C11 Antiepileptic, normothymic agent
Oxcarbazepine (5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide) Ketone at C5; carboxamide at C11 Anticonvulsant; prodrug metabolized to licarbazepine
Dihydrocarbamazepine (5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide) Saturated C5-C6 bond; no hydroxyl groups Intermediate in carbamazepine synthesis
3-Hydroxy Carbamazepine Hydroxyl group at C3; carboxamide at C11 Major metabolite of carbamazepine; lower toxicity
10-Bromo Oxcarbazepine Bromine at C10; ketone at C5; carboxamide at C11 Synthetic intermediate for oxcarbazepine derivatives

Pharmacological and Physicochemical Properties

  • Solubility and Adsorption: The dihydroxy groups in this compound increase hydrophilicity compared to carbamazepine, enhancing its adsorption to polar substrates like montmorillonite nanoclays . In contrast, carbamazepine’s lipophilic nature contributes to its persistence in environmental matrices.
  • Metabolic Pathways: Unlike oxcarbazepine, which is a prodrug metabolized to licarbazepine (a monohydroxy derivative), this compound is a secondary metabolite formed via epoxidation and subsequent hydrolysis of carbamazepine .

生物活性

5,6-Dihydroxybenzo[b] benzazepine-11-carboxamide, also known as carbamazepine-diol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.

5,6-Dihydroxybenzo[b] benzazepine-11-carboxamide is derived from the benzazepine class of compounds. Its structure includes a benzene ring fused to a seven-membered azepine ring, with hydroxyl and carboxamide functional groups that contribute to its biological activity. The compound's molecular formula is C15H13N3O2C_{15}H_{13}N_3O_2 and it exhibits properties typical of polyphenolic compounds.

The primary mechanism of action for 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide involves the modulation of voltage-gated sodium channels . The compound preferentially binds to these channels in their inactive conformation, which is critical for its effects on neuronal excitability and potential anticonvulsant activity.

Biochemical Pathways

  • Metabolism : The compound is metabolized in the liver primarily by the CYP3A4 enzyme, leading to the formation of active metabolites such as carbamazepine-10,11-epoxide.
  • Pharmacokinetics : Following oral administration, it demonstrates rapid absorption with a bioavailability ranging from 75% to 85%.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF-74.52

The compound exhibited a significantly lower IC50 compared to standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity. The mechanisms underlying this activity include:

  • Induction of apoptosis as evidenced by annexin V-FITC assays.
  • Inhibition of EGFR signaling pathways.
  • Disruption of mitochondrial function through modulation of Bax and Bcl-2 proteins .

Neuroprotective Effects

In addition to its anticancer properties, 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide has shown potential neuroprotective effects. It has been studied for its ability to reduce neuronal excitability and prevent seizures in animal models, suggesting utility in treating epilepsy and other neurological disorders.

Case Studies

A notable case study involved the administration of carbamazepine-diol in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency without major adverse effects, supporting its therapeutic potential in clinical settings .

Safety and Toxicity

While 5,6-dihydroxybenzo[b] benzazepine-11-carboxamide has demonstrated promising biological activities, safety profiles must be considered. Reports indicate that while serious adverse reactions are rare, they can include hypersensitivity reactions and dermatologic issues similar to those observed with other benzazepines .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide, and what methodological considerations are critical for reproducibility?

  • Answer : Synthesis typically involves multi-step organic reactions, such as condensation followed by cyclization. For example, refluxing intermediates with catalysts like sodium acetate in acetic anhydride/acetic acid mixtures can yield target compounds (68% yield reported for analogous structures) . Key considerations include precise stoichiometric control, inert atmosphere to prevent oxidation of phenolic groups, and purification via recrystallization. Computational reaction path searches (e.g., quantum chemical calculations) can optimize steps and reduce trial-and-error experimentation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Answer : A combination of spectroscopic methods is essential:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 386 [M⁺] for related benzazepines) .
  • NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to assign aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 165–171 ppm) .
  • IR Spectroscopy : Identify hydroxyl (3,400–3,600 cm⁻¹) and carboxamide (1,650–1,700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can factorial design or statistical experimental methods improve reaction optimization for this compound?

  • Answer : Statistical design of experiments (DoE) minimizes trials while maximizing data output. For instance, a 2ᵏ factorial design can evaluate variables like temperature, catalyst concentration, and solvent ratios. This approach identifies synergistic effects (e.g., higher yields at elevated temps with excess sodium acetate) and reduces resource waste. Post-hoc ANOVA analysis validates significance .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Answer : Discrepancies often arise from approximations in density functional theory (DFT) models. To address this:

  • Cross-validate using higher-level theories (e.g., CCSD(T)) for critical transition states.
  • Incorporate solvent effects explicitly via polarizable continuum models (PCM) .
  • Use experimental kinetic data (e.g., Arrhenius plots) to refine activation energy calculations .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Answer : Quantum mechanical calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with redox activity. Molecular docking studies (e.g., AutoDock Vina) can screen virtual libraries against target proteins (e.g., kinases). For example, substituting the carboxamide group with electron-withdrawing groups may improve binding affinity, validated by free-energy perturbation (FEP) simulations .

Q. What methodologies assess the compound’s stability under varying physicochemical conditions?

  • Answer : Accelerated stability studies under ICH guidelines include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures.
  • Photostability : Expose to UV-Vis light (ICH Q1B) and monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) and quantify degradation products using LC-MS .

Q. Methodological Frameworks

Q. How do theoretical frameworks inform hypothesis generation for this compound’s mechanism of action?

  • Answer : Ground hypotheses in established theories (e.g., Hammond’s postulate for reaction mechanisms) and structure-activity relationships (SAR). For example, the compound’s dihydroxy groups may chelate metal ions in enzymatic active sites, tested via competitive inhibition assays with EDTA .

Q. What advanced separation techniques purify this compound from complex matrices?

  • Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water:acetonitrile + 0.1% TFA) achieves baseline separation. Membrane technologies (e.g., nanofiltration) can isolate intermediates in flow reactors, enhancing purity (>99%) .

Q. Data Analysis & Reporting

Q. How should researchers approach multivariate analysis of spectroscopic data for structural confirmation?

  • Answer : Use principal component analysis (PCA) to cluster NMR/IR spectra of analogs and identify outliers. Machine learning models (e.g., random forests) can predict structural features from spectral fingerprints, validated against X-ray crystallography data .

Q. What best practices ensure reproducibility in reporting synthetic yields and characterization data?

  • Answer : Adhere to CRDC standards (e.g., RDF2050112 for reactor design documentation). Report yields as mass-based percentages ± SEM, and include raw spectral data in supplementary materials. Use platforms like Massbank for open-access spectral references .

特性

IUPAC Name

5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQLVKTWIHTZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435010
Record name AGN-PC-0MY3RL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104839-39-6
Record name AGN-PC-0MY3RL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。